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molecular formula C11H12BrN3O B8420685 4-bromo-1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole

4-bromo-1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole

Cat. No. B8420685
M. Wt: 282.14 g/mol
InChI Key: JTUJEUMUBZCICS-UHFFFAOYSA-N
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Patent
US08785481B2

Procedure details

1-(Cyclopropylmethyl)-5-methoxy-1H-benzotriazole (22.0 g, 108 mmol) was dissolved in acetic acid (250 ml) and treated with pyridinium tribromide (41.5 g, 130 mmol). After stirring for 14 hours, the mixture was concentrated to the minimum amount of solvent with stirring volume. The residue was dissolved in ethyl acetate and washed with 1 N aqueous NaOH and diluted in an equal volume of water. The organic layer was removed, dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10 to 50% ethyl acetate in heptane), providing the titled compound as an orange solid.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[C:9]3[CH:10]=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:8]=3[N:7]=[N:6]2)[CH2:3][CH2:2]1.[Br-:16].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(O)(=O)C>[Br:16][C:13]1[C:8]2[N:7]=[N:6][N:5]([CH2:4][CH:1]3[CH2:2][CH2:3]3)[C:9]=2[CH:10]=[CH:11][C:12]=1[O:14][CH3:15] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(CC1)CN1N=NC2=C1C=CC(=C2)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to the minimum amount of solvent
STIRRING
Type
STIRRING
Details
with stirring volume
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 1 N aqueous NaOH
ADDITION
Type
ADDITION
Details
diluted in an equal volume of water
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10 to 50% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=C(C=CC=2N(N=NC21)CC2CC2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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